molecular formula C17H13N3O4S B4141686 4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

Cat. No. B4141686
M. Wt: 355.4 g/mol
InChI Key: GSQYTWANSBMLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazole family and is known for its unique properties that make it an ideal candidate for research purposes.

Mechanism of Action

The mechanism of action of 4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate are complex and varied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is its potent biological activity, making it an attractive candidate for research in various fields. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound is relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on 4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate. One area of research is in the development of new drugs for the treatment of cancer. This compound has shown promising anti-cancer activity in vitro, and further research is needed to determine its potential as a cancer treatment in vivo. Additionally, this compound has potential applications in the development of new antibiotics for the treatment of bacterial and fungal infections. Finally, this compound has potential applications in the development of new treatments for inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential of 4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate in these areas.

Scientific Research Applications

4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent anti-cancer activity in vitro, making it an attractive candidate for further research in this area. Additionally, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[4-[2-(3-nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-11(21)24-15-7-5-12(6-8-15)16-10-25-17(19-16)18-13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQYTWANSBMLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.